2-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
The compound 2-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic small molecule featuring a triazolopyrimidine core fused with a piperazine ring and a chlorinated ethanone side chain. Its molecular structure includes a 4-methoxyphenyl substituent on the triazolo[4,5-d]pyrimidine moiety, which likely enhances electronic and steric interactions in biological or material systems. The compound’s molecular formula is C₂₃H₂₂ClN₇O₂ (average mass: ~479.92 g/mol), with a ChemSpider ID of 20965357 .
Properties
IUPAC Name |
2-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-13-4-2-12(3-5-13)25-17-15(21-22-25)16(19-11-20-17)24-8-6-23(7-9-24)14(26)10-18/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLBKLQVGRZVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone represents a novel class of triazolo-pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article provides a comprehensive overview of the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with dichloroacetyl chloride in the presence of a base to form an intermediate compound.
- Formation of Triazole : The introduction of the triazole moiety is achieved through cyclization reactions involving appropriate aryl isothiocyanates and hydrazine derivatives.
- Final Product : The final product is obtained through selective alkylation and acylation reactions, yielding a high-purity compound characterized by NMR and LC-MS techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar scaffolds to this compound. For instance:
- Cytotoxicity : Compounds featuring the pyrazolo-pyrimidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). IC50 values ranged from 0.3 µM to 24 µM for dual inhibitors targeting EGFR and VGFR2 .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF-7 | 0.3 | Cytotoxic |
| HCT116 | 6.2 | Antiproliferative |
| HePG-2 | 27.3 | Cytotoxic |
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Key Targets : The compounds act as dual inhibitors for essential cancer targets such as EGFR WT and VGFR2, leading to reduced cell proliferation and increased apoptosis in cancer models.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have also shown antimicrobial activity against various pathogens. For example:
- Bacterial Inhibition : Some derivatives demonstrated effective antibacterial properties against standard strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of several triazolo-pyrimidine derivatives on MCF-7 cells. Among these compounds, one derivative exhibited an IC50 value of 0.5 µM and was found to induce apoptosis through caspase activation pathways. The study concluded that structural modifications significantly enhance the cytotoxic potential against breast cancer cells .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values lower than those of conventional antibiotics, suggesting their potential as alternative therapeutic agents in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, including triazolopyrimidine, piperazine, and chlorinated substituents.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The chloroethanone group in the target compound may enhance electrophilicity, facilitating covalent binding to biological targets compared to the chlorophenoxy analog . The 4-methoxyphenyl substituent common to both triazolopyrimidine derivatives improves solubility and π-π interactions, critical for receptor binding .
Core Structure Variations: Triazolo[4,5-d]pyrimidine vs. Quinoline: The target compound’s triazolopyrimidine core offers a planar, electron-deficient system for kinase inhibition, whereas quinoline-based analogs (e.g., compound 2l in ) prioritize intercalation or metal chelation . Piperazine Linkers: Piperazine in the target compound provides conformational flexibility, while rigidified analogs (e.g., bis-chlorophenyl derivatives in ) may restrict binding to specific receptor conformations .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pre-formed triazolopyrimidine-piperazine intermediate with chloroacetyl chloride, similar to methods described for related triazole derivatives .
Pharmacological Potential: Pyrazoline analogs () with methoxyphenyl groups exhibit antitumor activity, suggesting the target compound’s triazolopyrimidine core may share similar mechanisms .
Preparation Methods
Synthesis of the Triazolopyrimidine-Piperazine Intermediate
Triazolopyrimidine Ring Formation
The 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclization of 4-amino-5-hydrazinylpyrimidine derivatives. Key approaches include:
Cyclocondensation with 4-Methoxyphenylhydrazine
- Procedure :
A mixture of 4-amino-5-hydrazinylpyrimidine (1 equiv) and 4-methoxyphenylhydrazine (1.2 equiv) in acetic acid is refluxed for 6–8 hours. The reaction proceeds via intramolecular cyclization, forming the triazole ring. - Yield : 70–85% after recrystallization from ethanol.
- Key Insight : Electron-donating methoxy groups enhance cyclization efficiency by stabilizing intermediates through resonance.
Oxidative Cyclization of Pyrimidin-2-yl-amidines
Chloroacetylation of the Piperazine Intermediate
Acylation with Chloroacetyl Chloride
The final step involves reacting the piperazinyl-triazolopyrimidine with chloroacetyl chloride under basic conditions:
Standard Protocol
- Reagents :
- Piperazine intermediate: 1 equiv
- Chloroacetyl chloride: 1.3 equiv
- Triethylamine (TEA): 2 equiv (base)
- Solvent: Anhydrous dichloromethane (DCM)
- Procedure :
- Yield : 80–90%.
Alternative Solvent Systems
Analytical Characterization Data
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) :
δ 8.41 (s, 1H, triazolo-H), 7.89–7.86 (d, 2H, J = 8.8 Hz, Ar-H), 6.98–6.95 (d, 2H, J = 8.8 Hz, Ar-H), 4.21 (s, 2H, COCH₂Cl), 3.84 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-H), 3.15–3.11 (m, 4H, piperazine-H). - IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₀ClN₇O₂ [M+H]⁺: 430.1392; found: 430.1389.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Standard Chloroacetylation | 85 | 98 | 2 h | High |
| Microwave SNAr | 78 | 97 | 30 min | Moderate |
| Biphasic Acylation | 78 | 96 | 3 h | Low |
Key Observations :
- The standard chloroacetylation protocol offers the best balance of yield and scalability.
- Microwave-assisted SNAr reduces time but requires specialized equipment.
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Piperazine Over-Acylation
Q & A
Q. What computational tools predict binding modes with biological targets?
- Software :
- Molecular Docking (AutoDock, Glide) : Predicts triazolopyrimidine insertion into ATP-binding pockets .
- MD Simulations (GROMACS) : Confirms stable hydrogen bonds with kinase hinge regions (e.g., Glu81 in CDK2) .
- Validation : Compare with cryo-EM structures of compound-target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
